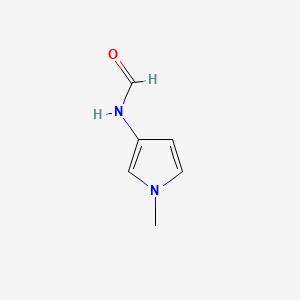

N-(1-Methyl-1H-pyrrol-3-yl)formamide

Beschreibung

N-(1-Methyl-1H-pyrrol-3-yl)formamide is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a formamide (-NHCHO) group at the 3-position. The pyrrole ring’s aromaticity and electron-rich nature influence its reactivity, while the methyl and formamide substituents modulate its physical and chemical properties. This compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. However, direct data on its applications are scarce in the provided evidence, necessitating inferences from structurally related compounds.

Eigenschaften

CAS-Nummer |

195965-88-9 |

|---|---|

Molekularformel |

C6H8N2O |

Molekulargewicht |

124.143 |

IUPAC-Name |

N-(1-methylpyrrol-3-yl)formamide |

InChI |

InChI=1S/C6H8N2O/c1-8-3-2-6(4-8)7-5-9/h2-5H,1H3,(H,7,9) |

InChI-Schlüssel |

DYBVBAMXRIJGCE-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=C1)NC=O |

Synonyme |

Formamide, N-(1-methyl-1H-pyrrol-3-yl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

- Pyrrole-Based Formamides: lists related pyrrole carboxamides, such as N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. Compared to N-(1-Methyl-1H-pyrrol-3-yl)formamide, these compounds exhibit variations in substituents (e.g., diethylaminoethyl vs. methyl groups), altering steric bulk and electronic effects . The methyl group in the target compound may enhance lipophilicity, while aminoethyl chains in analogs could improve solubility in polar solvents.

- Formoterol-Related Formamides : and highlight formamide derivatives like Formoterol related compound E and B, which incorporate hydroxyl and methoxyphenyl groups. These substituents increase polarity and hydrogen-bonding capacity, contrasting with the aromatic pyrrole core of N-(1-Methyl-1H-pyrrol-3-yl)formamide .

Chromatographic Behavior

Chromatographic data from pharmaceutical impurities () reveal key differences:

| Compound | Retention Time (F) | Relative Response Factor | Relative Limit (%) |

|---|---|---|---|

| N-[2-hydroxy-5-...]formamide (Compound B) | 0.7 | 1.00 | 0.2 |

| Formoterol related compound A | 0.5 | 1.75 | 0.3 |

The target compound’s pyrrole ring and methyl group would likely reduce polarity compared to hydroxylated analogs, leading to longer retention times in reverse-phase chromatography. However, direct data are absent, necessitating extrapolation from structural trends .

Pharmacological and Regulatory Considerations

Formamide derivatives like those in are monitored as impurities in pharmaceuticals (e.g., Formoterol). Regulatory limits for related compounds (e.g., 0.1–0.3% in ) underscore the importance of stringent purity controls. While N-(1-Methyl-1H-pyrrol-3-yl)formamide’s pharmacological role is unclear, its structural similarity to regulated impurities suggests analogous quality assessment protocols would apply .

Crystallographic and Computational Insights

Tools like SHELX and ORTEP (–2) are critical for determining molecular geometries. Pyrrole-based formamides may exhibit planar configurations due to aromaticity, whereas aliphatic analogs (e.g., N-(alpha-alkoxyethyl)formamide) might display flexible conformations. Computational studies (e.g., molecular weight calculations in ) further aid in predicting properties like solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.